9,10-Anthracenedione, 1,3,5-trihydroxy-4,7-dimethoxy-2-methyl-
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Overview
Description
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of naturally occurring organic compounds Anthraquinones are known for their diverse biological activities and are often found in plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Methylation: The methyl group is introduced at the 2-position using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Scientific Research Applications
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, affecting cellular processes.
Pathways: It may influence oxidative stress pathways, apoptosis, and signal transduction mechanisms, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Emodic Acid: Another anthraquinone derivative with similar hydroxyl and methoxy groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Shares structural similarities with additional chlorine and hydroxymethyl groups.
Uniqueness
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93446-16-3 |
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Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O7/c1-6-13(19)11-12(17(24-3)14(6)20)16(22)10-8(15(11)21)4-7(23-2)5-9(10)18/h4-5,18-20H,1-3H3 |
InChI Key |
ZDNSTRKFXBMLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Origin of Product |
United States |
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